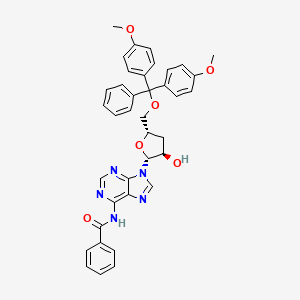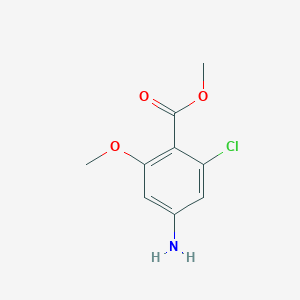
N6-Benzoyl-5'-O-(dimethoxytrityl)-3'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its stability and ability to protect nucleosides during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves multiple steps. The starting material is typically adenosine, which undergoes benzoylation at the N6 position to form N6-Benzoyladenosine. This intermediate is then subjected to dimethoxytritylation at the 5’-hydroxyl group to yield N6-Benzoyl-5’-O-(dimethoxytrityl)adenosine. Finally, the 3’-hydroxyl group is deoxygenated to produce N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, and reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Analyse Des Réactions Chimiques
Types of Reactions
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the benzoyl or dimethoxytrityl groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine derivatives with additional functional groups, while reduction can lead to the removal of protective groups .
Applications De Recherche Scientifique
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a building block for more complex molecules.
Biology: The compound is utilized in the study of nucleic acid interactions and as a probe in molecular biology experiments.
Industry: The compound is used in the production of synthetic DNA and RNA for various industrial applications
Mécanisme D'action
The mechanism of action of N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine involves its incorporation into nucleic acids. The compound can act as a chain terminator during DNA synthesis, thereby inhibiting the replication of viral or cancerous cells. It targets specific enzymes involved in nucleic acid synthesis and can induce apoptosis in malignant cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-fluoro-2’-deoxyadenosine
Uniqueness
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer stability and protect the nucleoside during chemical reactions. This makes it particularly useful in oligonucleotide synthesis and other applications where stability is crucial .
Propriétés
Formule moléculaire |
C38H35N5O6 |
|---|---|
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-31-21-32(44)37(49-31)43-24-41-33-34(39-23-40-35(33)43)42-36(45)25-9-5-3-6-10-25/h3-20,23-24,31-32,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,37+/m0/s1 |
Clé InChI |
MLTMJWMWEVDUAV-FNLMIIKUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)

![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)

